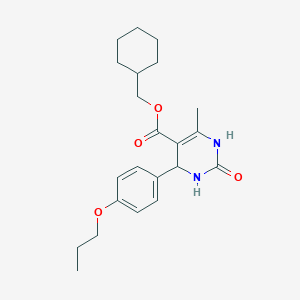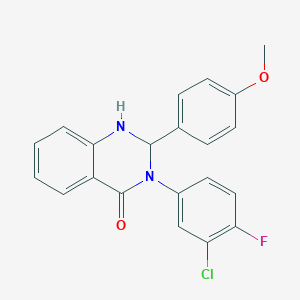
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a phenyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 4-aminobenzophenone to form an intermediate, which is then reacted with 3-chlorobenzaldehyde and ammonium acetate under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
化学反応の分析
Types of Reactions
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives or aniline derivatives.
Substitution: Formation of phenol derivatives or aniline derivatives.
科学的研究の応用
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-METHYL-1H-IMIDAZOLE
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-ETHYL-1H-IMIDAZOLE
- 4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-PYRAZOLE
Uniqueness
4-(4-BENZOYLPHENYL)-2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is unique due to its specific combination of functional groups and its imidazole core This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C28H19ClN2O |
|---|---|
分子量 |
434.9g/mol |
IUPAC名 |
[4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H19ClN2O/c29-24-13-7-12-23(18-24)28-30-25(19-8-3-1-4-9-19)26(31-28)20-14-16-22(17-15-20)27(32)21-10-5-2-6-11-21/h1-18H,(H,30,31) |
InChIキー |
IKINAGLZRQZTJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B388249.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B388250.png)
![(E)-N'-(3,5-DICHLOROPHENYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388252.png)
![2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(9H-fluoren-2-yl)ethanone](/img/structure/B388253.png)

![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)
![2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,5-dinitropyridine](/img/structure/B388260.png)
![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)

![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)

![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
![2-[3-(1-naphthylmethoxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388272.png)
